Ethyl (5-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate
Description
Chloro Substituent (C5)
The chlorine atom at C5 exerts strong electron-withdrawing effects, quantified by Hammett σₚ constants (σₚ = +0.23). X-ray crystallography shows C5–Cl bond lengths of 1.737 Å, consistent with typical aryl chlorides. This substitution pattern directs electrophilic aromatic substitution to the C7 position while deactivating the ring toward further halogenation.
Iodo Substituent (C3)
The iodine atom at C3 introduces substantial steric bulk (van der Waals radius: 1.98 Å) and polarizability. Crystallographic data reveals C3–I bond lengths of 2.098 Å, with minimal distortion to the heterocyclic framework. The iodine's σ-hole facilitates halogen bonding interactions (C–I⋯N ≈ 3.48 Å), influencing crystal packing and solubility.
Ethyl Acetate Group (N1)
The ethyl acetate moiety at N1 introduces conformational flexibility. Rotational barriers around the N1–CH₂ bond approximate 8–12 kcal/mol based on density functional theory (DFT) calculations, enabling both s-cis and s-trans orientations. The ester carbonyl (C=O) stretching frequency at 1735 cm⁻¹ (IR) indicates moderate conjugation with the heteroaromatic system.
Table 2: Substituent Electronic Effects
| Position | Substituent | Hammett σₘ | Impact on Ring Electron Density |
|---|---|---|---|
| C3 | Iodo | +0.18 | Moderate deactivation |
| C5 | Chloro | +0.37 | Strong deactivation |
| N1 | Ethyl acetate | -0.15 | Localized electron donation |
Tautomeric Behavior and Conformational Stability
The pyrazolo[3,4-b]pyridine system exhibits prototropic tautomerism, with equilibrium between 1H- and 2H- tautomers (Figure 1). For this compound, the N1-substituted tautomer predominates (>95% in DMSO-d₆), stabilized by:
- Steric Effects : The ethyl acetate group creates unfavorable van der Waals contacts in alternative tautomers.
- Electronic Effects : Conjugation between the ester carbonyl and N1 lone pair reduces basicity at N2.
Variable-temperature NMR studies (298–373 K) reveal coalescence temperatures near 343 K for tautomeric interconversion, corresponding to an activation energy (ΔG‡) of 18.2 kcal/mol. Crystal packing forces further stabilize the solid-state conformation through N–H⋯N hydrogen bonds (2.89 Å) and π-stacking interactions (3.30–3.43 Å interplanar distances).
Figure 1: Tautomeric Equilibrium
1H-Tautomer (Major) 2H-Tautomer (Minor)
N1-substituted N2-substituted
Properties
CAS No. |
918485-03-7 |
|---|---|
Molecular Formula |
C10H9ClIN3O2 |
Molecular Weight |
365.55 g/mol |
IUPAC Name |
ethyl 2-(5-chloro-3-iodopyrazolo[3,4-b]pyridin-1-yl)acetate |
InChI |
InChI=1S/C10H9ClIN3O2/c1-2-17-8(16)5-15-10-7(9(12)14-15)3-6(11)4-13-10/h3-4H,2,5H2,1H3 |
InChI Key |
LTLKRVMDKYLPOD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=N2)Cl)C(=N1)I |
Origin of Product |
United States |
Preparation Methods
Starting Materials
The synthesis often begins with 3-amino-pyrazole derivatives . These derivatives serve as the foundation for subsequent modifications through halogenation and esterification reactions.
Halogenation Process
Chlorination : The initial step involves the chlorination of the pyrazole derivative. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce chlorine at the 5-position of the pyrazole ring.
Iodination : Following chlorination, iodination is performed to introduce iodine at the 3-position. This can be accomplished using iodine monochloride or potassium iodide in an appropriate solvent system, often under acidic conditions to facilitate substitution.
Esterification
After obtaining the halogenated pyrazolo compound, the next step is esterification:
- Esterification Reaction : The halogenated intermediate is reacted with ethyl acetate in the presence of a base such as sodium hydride or potassium carbonate. This reaction typically requires heating and can be conducted in a solvent such as dimethylformamide or acetonitrile to enhance solubility and reaction rates.
Purification
Post-reaction, purification of Ethyl (5-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate is essential:
- Methods : Common purification techniques include recrystallization from suitable solvents (e.g., ethanol or methanol) and chromatographic methods such as silica gel column chromatography.
Summary of Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Chlorination | Thionyl chloride/PCl₅ | Variable |
| Iodination | Iodine monochloride/KI | Variable |
| Esterification | Ethyl acetate + Base (NaH/K₂CO₃) | High (70-90%) |
| Purification | Recrystallization/Chromatography | Variable |
The synthesis of this compound has been explored in various studies highlighting its potential therapeutic applications:
Biological Activity
Research indicates that compounds within the pyrazolo[3,4-b]pyridine class exhibit significant biological activity against various targets, including cancer cells and inflammatory pathways. The unique structural features imparted by halogen substitutions enhance their interaction with biological molecules.
Mechanistic Insights
The mechanism of action for this compound is primarily linked to its ability to modulate enzyme activity and influence signaling pathways relevant to disease states.
Chemical Reactions Analysis
Types of Reactions
Ethyl (5-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: The iodine atom can participate in coupling reactions such as Suzuki or Sonogashira coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used in the presence of solvents like methanol or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce more complex heterocyclic compounds .
Scientific Research Applications
Pharmaceutical Applications
Anticancer Activity
Pyrazolo[3,4-b]pyridine derivatives have shown significant potential as anticancer agents. Research indicates that compounds with this scaffold can inhibit various cancer cell lines by targeting specific pathways involved in tumor growth and proliferation. For instance, studies have demonstrated that certain pyrazolo[3,4-b]pyridines can act as inhibitors of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are critical mediators in cancer progression and inflammation .
Anti-inflammatory Properties
Ethyl (5-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate has been investigated for its anti-inflammatory effects. Pyrazolo[3,4-b]pyridine derivatives are known to modulate inflammatory responses by inhibiting key signaling pathways and cytokines involved in the inflammatory process . This makes them promising candidates for treating conditions such as rheumatoid arthritis and other inflammatory diseases.
Neurological Disorders
Research has also explored the use of pyrazolo[3,4-b]pyridine derivatives in treating neurological disorders. Compounds in this class may possess neuroprotective properties and could be useful in managing diseases such as Alzheimer's or Parkinson's by targeting neuroinflammatory processes .
Synthesis and Mechanistic Studies
The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole precursors. The preparation methods have been optimized for higher yields and safety, avoiding harsh reagents commonly used in previous synthesis routes . Understanding the mechanistic pathways through which these compounds exert their biological effects is crucial for developing more effective derivatives.
Case Studies
Study on Anticancer Activity
In a study published in Molecules, researchers synthesized a series of pyrazolo[3,4-b]pyridine derivatives and evaluated their cytotoxic effects on various cancer cell lines. This compound exhibited promising results against breast cancer cells, demonstrating its potential as a lead compound for further development .
Inflammation Modulation
Another study focused on the anti-inflammatory properties of pyrazolo[3,4-b]pyridine derivatives, including this compound. The compound was shown to significantly reduce levels of pro-inflammatory cytokines in vitro, suggesting its utility in treating inflammatory diseases .
Data Table: Comparison of Biological Activities
| Compound Name | Anticancer Activity | Anti-inflammatory Activity | Neurological Effects |
|---|---|---|---|
| This compound | Moderate | Significant | Potential |
| Related Pyrazolo Derivative A | High | Moderate | Low |
| Related Pyrazolo Derivative B | Low | Significant | Moderate |
Mechanism of Action
The mechanism of action of Ethyl (5-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate involves its interaction with specific molecular targets in the cell. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit certain kinases or interact with DNA to exert its biological effects. The exact molecular targets and pathways involved depend on the specific context and application .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares the substituents and functional groups of the target compound with structurally analogous derivatives:
Key Observations :
- Halogen vs.
- Core Modifications: The quinoline derivative introduces extended aromaticity, likely altering electronic properties and π-π stacking interactions compared to the pyridine core.
- Electron-Withdrawing Effects : The 6-one group in introduces a strong electron-withdrawing ketone, which may reduce nucleophilic reactivity compared to halogenated analogs.
Stability and Practical Considerations
- Iodine Instability : The iodo substituent may render the target compound light-sensitive, requiring storage in amber vials, unlike chloro or methyl analogs.
- Crystallography : Halogen bonding (Cl, I) could influence crystal packing, as seen in hydrogen-bonding patterns analyzed in .
Biological Activity
Ethyl (5-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its antimicrobial properties, antiproliferative effects against cancer cells, and interactions with various biochemical pathways.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrazolo[3,4-b]pyridine core with chloro and iodo substituents, which contribute to its biological activity.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties. In studies, it has been shown to inhibit the growth of various bacterial strains, making it a potential candidate for developing new antimicrobial agents. The mechanism of action is believed to involve interference with bacterial cell signaling pathways and metabolic processes.
Table 1: Antimicrobial Activity Against Various Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of this compound on various cancer cell lines. This compound has been tested against human cancer cell lines such as K562 (chronic myeloid leukemia), MV4-11 (biphenotypic leukemia), and MCF-7 (breast cancer).
The antiproliferative action is primarily attributed to the induction of apoptosis through the activation of caspases and the inhibition of cell cycle progression. Specifically, it has been shown to reduce the expression levels of proliferating cell nuclear antigen (PCNA), indicating a decrease in cellular proliferation .
Table 2: Antiproliferative Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| K562 | 10 | Induction of apoptosis |
| MV4-11 | 8 | Caspase activation |
| MCF-7 | 12 | Inhibition of PCNA |
Case Study 1: K562 Cell Line
In a study evaluating the effects on K562 cells, treatment with this compound resulted in a significant reduction in cell viability after 24 hours. Flow cytometry analysis confirmed an increase in early apoptotic cells.
Case Study 2: MV4-11 Cell Line
Another investigation focused on MV4-11 cells demonstrated that the compound not only inhibited cell proliferation but also altered gene expression related to apoptosis and cell cycle regulation. The results indicated that this compound could serve as a lead for further development in leukemia therapies.
Q & A
Q. What are the common synthetic routes for preparing Ethyl (5-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The compound is typically synthesized via alkylation of pyrazolo[3,4-b]pyridine precursors with ethyl chloroacetate. Key steps include:
- Reagents : Anhydrous potassium carbonate (K₂CO₃) in dry DMF facilitates deprotonation of the pyrazole nitrogen, enabling nucleophilic substitution with ethyl chloroacetate .
- Optimization : Prolonged stirring (e.g., 13 hours at room temperature) and dropwise addition of ethyl chloroacetate minimize side reactions. Post-reaction, pouring the mixture into ice-cold water precipitates the product, which is recrystallized from ethanol for purity (yield ~95%) .
- Critical Parameters : Moisture-free conditions are essential to prevent hydrolysis of the chloroacetate ester.
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what key spectral signatures should researchers prioritize?
- Methodological Answer :
- 1H NMR : The N-alkylated CH₂ group appears as a triplet (δ ~1.13 ppm) and quartet (δ ~4.22 ppm), confirming successful alkylation .
- IR Spectroscopy : A strong C=O stretch (~1722 cm⁻¹) validates the ester moiety, while NH₂ stretches (~3316 cm⁻¹) may indicate residual amine groups in intermediates .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight alignment with the target structure .
Q. What safety precautions are critical when handling this compound in laboratory settings, and how should accidental exposure be managed?
- Methodological Answer :
- Precautionary Measures :
- Storage : Keep in a dry, airtight container at low temperatures to prevent degradation .
- Handling : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation (H335: respiratory irritation) or skin contact (H315: skin irritation) .
- Exposure Management :
- Skin Contact : Wash immediately with soap and water (P302 + P352) .
- Inhalation : Move to fresh air and seek medical attention if symptoms persist (P304 + P340) .
Advanced Research Questions
Q. How can computational chemistry tools (e.g., docking studies) be integrated with experimental data to elucidate structure-activity relationships (SAR) of derivatives?
- Methodological Answer :
- Docking Workflow : Use software like AutoDock Vina to model interactions between the compound’s halogenated pyrazole core and target proteins (e.g., kinases or receptors). Focus on the iodine and chlorine substituents, which may enhance hydrophobic binding .
- Validation : Correlate docking scores with experimental IC₅₀ values from enzyme inhibition assays. For example, pyrazolo[3,4-b]pyridine derivatives have shown affinity for chemokine receptors, suggesting potential anti-inflammatory applications .
Q. What challenges arise in resolving crystallographic data for halogenated pyrazolo[3,4-b]pyridine derivatives, and how can SHELX software address these?
- Methodological Answer :
- Challenges : Heavy atoms (e.g., iodine) cause absorption effects, complicating X-ray diffraction. Twinning or disorder in crystal lattices may require high-resolution data (≤1.0 Å) .
- SHELX Applications :
- SHELXL : Refine structures using anisotropic displacement parameters for iodine and chlorine.
- SHELXD : Resolve phase problems via dual-space methods for halogen-rich crystals .
Q. How do competing reaction pathways during alkylation impact the regioselectivity of synthesis, and what strategies mitigate byproduct formation?
- Methodological Answer :
- Pathway Analysis : Competing alkylation at the pyrazole N1 vs. N2 positions can occur. Steric hindrance from the 3-iodo substituent favors N1 alkylation, but trace moisture may hydrolyze ethyl chloroacetate, generating carboxylic acid byproducts .
- Mitigation Strategies :
- Use excess K₂CO₃ to maintain anhydrous conditions.
- Monitor reaction progress via TLC (ethyl acetate/hexanes, 3:7) to detect early byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
